molecular formula C9H14Na2O4 B097989 Disodium azelate CAS No. 17265-13-3

Disodium azelate

Cat. No.: B097989
CAS No.: 17265-13-3
M. Wt: 232.18 g/mol
InChI Key: QFYNUCAKHMSPCY-UHFFFAOYSA-L
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Description

Disodium Azelate is a disodium salt of azelaic acid . It is also known as azelaic acid, disodium salt . It is used in the treatment of rosacea .


Synthesis Analysis

Azelaic acid is a dicarboxylic acid containing nine carbon atoms, industrially obtained from oleic acid . The esterification of azelaic acid with lauryl alcohol (LA) to produce dilaurylazelate using immobilized lipase B from Candida antarctica (Novozym 435) has been reported . The reaction conditions were optimized using response surface methodology .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O4.2Na, and its molecular weight is 232.1846 . It is a straight saturated medium-chain dicarboxylic acid with 9 carbon atoms .


Physical and Chemical Properties Analysis

This compound is a viscosity controlling agent . The pharmacokinetics of azelaic acid were investigated in 12 healthy volunteers, suggesting the presence of tubular secretion .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Disodium azelate has been used in the synthesis of esters, such as didodekyl azelate, through the esterification reaction with alkyl chlorides, showcasing its role in organic synthesis and potential in the production of industrial chemicals (Aritonang & Tangkuman, 2009).
  • It has been derivatized to enhance its volatility for gas chromatography (GC) analysis, highlighting its application in analytical chemistry, particularly in the analysis of azelaic acid in skin creams (Alzweiri, Tarawneh, & Khanfar, 2013).

Material Science and Engineering

  • In the realm of material science, this compound derivatives like disodium terephthalate have been synthesized and evaluated as anode materials in sodium-ion batteries, demonstrating excellent electrochemical performance and stability, which is crucial for sustainable energy storage solutions (Park et al., 2012).

Biomedical and Pharmaceutical Research

  • This compound and its salts have been explored in pharmaceutical formulations. For instance, azelaic acid sodium salt was used in the formulation of microemulsions for topical applications, aiming to optimize drug targeting in the treatment of skin disorders like acne (Peira, Carlotti, Cavalli, & Trotta, 2006).
  • Additionally, in situ hydrogels loaded with azelaic acid nanocrystals were prepared, showing potential for enhanced dermal application and bioavailability, indicating the role of this compound in developing advanced drug delivery systems (Tomić et al., 2019).

Mechanism of Action

A possible mechanism of action for azelaic acid in the human epidermis includes its ability to inhibit tyrosinase and membrane-associated thioredoxin reductase enzymes . This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction .

Safety and Hazards

Disodium Azelate is known to cause skin irritation and serious eye irritation . It is recommended that protective gloves, eye protection, and face protection be worn when handling this substance . EWG’s Skin Deep® Data indicates moderate use restrictions for this compound .

Future Directions

Azelaic acid and its derivatives have been known to be effective in the treatment of acne and various cutaneous hyperpigmentary disorders . Azelaic acid has proved to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . This suggests potential future applications in the field of biodegradable materials .

Properties

IUPAC Name

disodium;nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYNUCAKHMSPCY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-99-9 (Parent)
Record name Disodium azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40889659
Record name Nonanedioic acid, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17265-13-3
Record name Disodium azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanedioic acid, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium azelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM AZELATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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